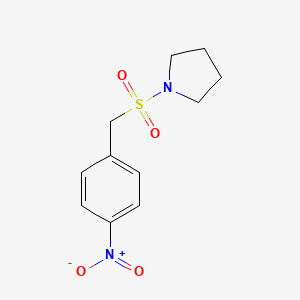

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c14-13(15)11-5-3-10(4-6-11)9-18(16,17)12-7-1-2-8-12/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEYIHLMZBWOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477559 | |

| Record name | 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340041-91-0 | |

| Record name | 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340041-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine, 1-[[(4-nitrophenyl)methyl]sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a chemical compound of interest in biomedical research, particularly in the fields of cellular biology and drug discovery. Its structural features, combining a pyrrolidine ring, a sulfonyl group, and a nitrobenzyl moiety, suggest its potential as a modulator of key cellular signaling pathways. This technical guide provides a comprehensive overview of the known chemical properties, proposed synthesis, and potential biological activities of this compound, with a focus on its role in apoptosis and activator protein-1 (AP-1) signaling pathways.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine | PubChem[1] |

| CAS Number | 340041-91-0 | PubChem[1] |

| Molecular Formula | C₁₁H₁₄N₂O₄S | PubChem[1] |

| Molecular Weight | 270.31 g/mol | PubChem[1] |

| Appearance | Not available (likely a solid) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | 461.3 ± 47.0 °C at 760 mmHg (Predicted) | ECHEMI[2] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | ECHEMI[2] |

| Solubility | Not available | - |

| Flash Point | 232.8 ± 29.3 °C (Predicted) | ECHEMI[2] |

| LogP | 1.5204 (Computed) | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 80.52 Ų | ChemScene[3] |

Experimental Protocols

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, based on standard organic chemistry principles and published syntheses of structurally related compounds, a plausible synthetic route would involve the reaction of pyrrolidine with 4-nitrobenzylsulfonyl chloride.

Reaction Scheme:

Materials:

-

Pyrrolidine

-

4-Nitrobenzylsulfonyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Standard laboratory glassware and workup reagents (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Dissolve 4-nitrobenzylsulfonyl chloride (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the tertiary amine base (1.1-1.2 eq) to the solution.

-

Slowly add pyrrolidine (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.

-

Perform a standard aqueous workup by extracting the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Proposed Analytical Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic peaks for the aromatic protons of the nitrobenzyl group, the methylene protons adjacent to the sulfonyl group and the nitro group, and the methylene protons of the pyrrolidine ring.

-

¹³C NMR would show corresponding signals for all unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the sulfonyl group (S=O stretching), the nitro group (N-O stretching), and the C-H bonds of the aromatic and aliphatic parts of the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₄N₂O₄S) would be observed, confirming its molecular formula.

Biological Activity and Signaling Pathways

This compound has been implicated in the modulation of cellular signaling pathways related to apoptosis and the AP-1 transcription factor. While direct studies on this specific compound are limited, research on structurally similar compounds, such as pyrrolidine dithiocarbamate (PDTC), provides a strong hypothetical framework for its mechanism of action.

Role in Apoptosis and AP-1 Signaling

It is postulated that this compound may act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS). This increase in intracellular ROS can trigger a signaling cascade involving the c-Jun N-terminal kinase (JNK) pathway, a key regulator of the AP-1 transcription factor.

Caption: Proposed signaling pathway for this compound-induced apoptosis via ROS and JNK/AP-1 activation.

The activation of AP-1, a dimeric transcription factor typically composed of proteins from the Jun and Fos families, can lead to the transcription of pro-apoptotic genes, ultimately resulting in programmed cell death.

Experimental Workflow for Pathway Analysis

To validate the proposed mechanism of action, a series of experiments could be conducted.

Caption: Experimental workflow to investigate the biological activity of this compound.

Conclusion

This compound is a compound with potential for further investigation in the context of cancer research and drug development. While a complete experimental profile is not yet available, this guide provides a solid foundation of its chemical properties, a plausible synthetic route, and a scientifically-grounded hypothesis for its biological mechanism of action. The proposed involvement in the ROS-JNK-AP-1 signaling axis leading to apoptosis presents a compelling avenue for future research to elucidate its therapeutic potential. Further experimental validation of the data presented herein is crucial for advancing our understanding of this promising molecule.

References

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine CAS number 340041-91-0

CAS Number: 340041-91-0

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. It is important to note that while this compound is commercially available as a research chemical, there is a notable absence of peer-reviewed scientific literature detailing its specific biological activity, mechanism of action, and comprehensive experimental validation. The information regarding its biological applications is primarily derived from supplier descriptions and should be considered putative.

Introduction

This compound is a chemical compound suggested for use in molecular biology research, particularly in the investigation of cellular signaling pathways.[1] Commercial suppliers highlight its potential as a tool for studying the Activator Protein-1 (AP-1) transcription factor pathway and its role in cellular processes such as proliferation, transformation, and apoptosis.[1] This guide consolidates the available physicochemical data, proposes a general synthetic approach, and outlines its potential, albeit unverified, biological context.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is compiled from publicly available chemical databases.[2][3]

| Property | Value | Source(s) |

| CAS Number | 340041-91-0 | [2][3] |

| Molecular Formula | C₁₁H₁₄N₂O₄S | [2][3] |

| Molecular Weight | 270.31 g/mol | [2] |

| IUPAC Name | 1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine | [2] |

| Synonyms | 1-[[(4-Nitrophenyl)methyl]sulfonyl]-pyrrolidine, N-[(4-Nitrophenyl)-methylsulfonyl]pyryolidine | [2][3] |

| Topological Polar Surface Area (TPSA) | 80.52 Ų | [3] |

| LogP | 1.5204 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 4 | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

Synthesis and Characterization

While a specific, validated experimental protocol for the synthesis of this compound is not available in published literature, a general and plausible synthetic route can be proposed based on standard sulfonamide formation chemistry.

Proposed Experimental Protocol: Synthesis

This proposed method involves the reaction of pyrrolidine with (4-nitrophenyl)methanesulfonyl chloride.

Materials:

-

Pyrrolidine

-

(4-nitrophenyl)methanesulfonyl chloride

-

Anhydrous dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolve pyrrolidine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

In a separate flask, dissolve (4-nitrophenyl)methanesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

-

Add the (4-nitrophenyl)methanesulfonyl chloride solution dropwise to the stirred pyrrolidine solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Context and Putative Mechanism of Action

As stated, the primary application suggested by commercial suppliers for this compound is in the study of the AP-1 (Activator Protein-1) transcription factor pathway.[1]

The AP-1 Signaling Pathway

The AP-1 transcription factor is a dimeric complex, typically composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families. It plays a critical role in regulating gene expression in response to a wide variety of stimuli, including cytokines, growth factors, cellular stress, and infections. The AP-1 pathway is central to cellular processes like differentiation, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer.

A simplified representation of the AP-1 signaling pathway is provided below. An inhibitor of this pathway, such as this compound is hypothesized to be, would interfere with one or more nodes in this cascade, ultimately preventing the transcription of AP-1 target genes.

Caption: Hypothetical role of an inhibitor in the AP-1 signaling pathway.

Recommended Experimental Workflow for Compound Validation

For researchers interested in validating the purported activity of this compound, a general experimental workflow is proposed. This workflow is a standard approach for characterizing a novel small molecule inhibitor.

Caption: General workflow for validating the biological activity of a putative signaling pathway inhibitor.

Conclusion

This compound is a commercially available research compound with suggested, but not experimentally validated, applications in the study of the AP-1 transcription factor pathway and apoptosis. While its physicochemical properties are well-documented, a significant gap exists in the scientific literature regarding its synthesis, biological activity, and mechanism of action. The information and protocols presented in this guide are intended to provide a foundation for researchers to design and conduct their own investigations into the properties of this compound. Independent validation through the experimental workflows outlined is critical to substantiate the claims made by commercial suppliers.

References

An In-Depth Technical Guide to the Molecular Structure of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine, a compound of interest in cellular and biological research. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this guide consolidates available information from chemical databases and provides predicted data based on analogous structures. The document covers the compound's identity, physicochemical properties, a logical synthesis pathway, and its known biological context. This guide is intended to serve as a foundational resource for researchers utilizing or planning to study this compound.

Compound Identification

This compound is a chemical compound containing a pyrrolidine ring, a sulfonyl group, and a 4-nitrobenzyl moiety.

| Identifier | Value |

| IUPAC Name | 1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine[1] |

| CAS Number | 340041-91-0[1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₄S[1][2] |

| Molecular Weight | 270.31 g/mol [1] |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)--INVALID-LINK--[O-][2] |

| InChI | InChI=1S/C11H14N2O4S/c14-13(15)11-5-3-10(4-6-11)9-18(16,17)12-7-1-2-8-12/h3-6H,1-2,7-9H2[1] |

| InChIKey | RCEYIHLMZBWOJK-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound. These values are predicted and have not been experimentally verified in available literature.

| Property | Value |

| XLogP3 | 1.3[1] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 5[3] |

| Rotatable Bond Count | 3[3] |

| Topological Polar Surface Area | 91.6 Ų[1] |

| Heavy Atom Count | 18[1] |

| Complexity | 384[1] |

| Density | 1.4±0.1 g/cm³[3] |

| Boiling Point | 461.3±47.0 °C at 760 mmHg[3] |

| Refractive Index | 1.612[3] |

Molecular Structure and Visualization

The molecular structure of this compound is characterized by a central sulfonyl group linking a saturated five-membered pyrrolidine ring to a benzyl group, which is substituted with a nitro group at the para position of the phenyl ring.

References

An In-depth Technical Guide to the Synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1-((4-nitrobenzyl)sulfonyl)pyrrolidine, a compound of interest for researchers, scientists, and professionals in drug development. The synthesis involves a two-step process, commencing with the preparation of a key intermediate, 4-nitrobenzylsulfonyl chloride, followed by its reaction with pyrrolidine. This document outlines detailed experimental protocols, presents relevant chemical data in a structured format, and includes a visual representation of the synthesis pathway.

Chemical Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Sodium 4-nitrobenzyl sulfonate | C₇H₆NNaO₅S | 239.18 | Not readily available |

| Phosphorus pentachloride | PCl₅ | 208.24 | 10026-13-8 |

| 4-Nitrobenzylsulfonyl chloride | C₇H₆ClNO₄S | 235.64 | Not readily available |

| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 |

| This compound | C₁₁H₁₄N₂O₄S | 270.31 | 340041-91-0 [1][2][3][4] |

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the conversion of sodium 4-nitrobenzyl sulfonate to 4-nitrobenzylsulfonyl chloride. The subsequent step is the sulfonylation of pyrrolidine with the synthesized sulfonyl chloride to yield the final product.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 4-Nitrobenzylsulfonyl Chloride

This procedure is adapted from a known synthesis of 4-nitrobenzyl sulfonyl chloride.[5]

Materials:

-

Sodium 4-nitrobenzyl sulfonate (1.0 equiv.)

-

Phosphorus pentachloride (1.0 equiv.)

-

Toluene

-

Chloroform

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of finely ground sodium 4-nitrobenzyl sulfonate (1.0 equiv.) in toluene, add finely ground phosphorus pentachloride (1.0 equiv.) in portions.

-

After the addition is complete, heat the mixture to reflux for one hour.

-

Cool the mixture and remove the volatile materials under reduced pressure.

-

Dissolve the residue in chloroform and wash with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-nitrobenzyl sulfonyl chloride. The product can be used in the next step assuming quantitative yield based on NMR analysis.[5]

Step 2: Synthesis of this compound

This protocol is based on analogous reactions of sulfonyl chlorides with amines.[6]

Materials:

-

4-Nitrobenzylsulfonyl chloride (1.0 equiv.)

-

Pyrrolidine (1.1 equiv.)

-

Triethylamine (1.2 equiv.) or another suitable base

-

Anhydrous dichloromethane (or other aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-nitrobenzylsulfonyl chloride (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve pyrrolidine (1.1 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane.

-

Add the pyrrolidine solution dropwise to the cooled solution of 4-nitrobenzylsulfonyl chloride with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Figure 2: Logical workflow for the synthesis and characterization of the target compound.

This guide provides a robust framework for the synthesis of this compound. Researchers should adhere to standard laboratory safety practices and may need to optimize reaction conditions to achieve desired yields and purity.

References

- 1. This compound | C11H14N2O4S | CID 12099957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 340041-91-0|this compound|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a chemical compound with potential applications in biological research, particularly in the investigation of cellular signaling pathways. This technical guide provides a comprehensive overview of its known biological activities, with a focus on its role in modulating the Activator Protein-1 (AP-1) transcription factor pathway and its implications in apoptosis. This document synthesizes available information on its chemical properties, potential therapeutic applications, and outlines general experimental protocols for its study. Due to the limited availability of specific quantitative data in the public domain, this guide also highlights areas where further research is required to fully elucidate the compound's pharmacological profile.

Introduction

This compound, with the chemical formula C₁₁H₁₄N₂O₄S, is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle that is a common scaffold in many biologically active compounds.[1][2] The presence of the 4-nitrobenzylsulfonyl group suggests potential for interaction with various biological targets. Preliminary information indicates that this compound is a valuable tool for studying cellular processes such as proliferation, transformation, and programmed cell death.[3] Its primary reported area of biological relevance is in the study of the AP-1 transcription factor pathway.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 340041-91-0 | [4] |

| Molecular Formula | C₁₁H₁₄N₂O₄S | [4] |

| Molecular Weight | 270.31 g/mol | [4] |

| IUPAC Name | 1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine | [4] |

| Synonyms | N-[(4-Nitrophenyl)-methylsulfonyl]pyryolidine, 1-(4-Nitrophenylmethanesulfonyl)pyrrolidine | [4][5] |

| Purity | ≥98% (Commercially available) | [5] |

| Storage | Sealed in dry, 2-8°C | [5] |

Biological Activity and Potential Therapeutic Applications

The biological activity of this compound is primarily associated with its potential to modulate the AP-1 signaling pathway and induce apoptosis.

Modulation of the AP-1 Transcription Factor Pathway

Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in regulating gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It is involved in cellular processes such as proliferation, differentiation, and apoptosis.[3] The available literature suggests that this compound is a useful tool for investigating the AP-1 pathway.[3] However, specific quantitative data on its inhibitory or activating concentrations (e.g., IC₅₀ or EC₅₀ values) are not currently available.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer.[6] this compound has been identified as a compound of interest for apoptosis research, likely through its modulation of the AP-1 pathway, which can have pro-apoptotic or anti-apoptotic effects depending on the cellular context.[6] Further studies are needed to determine the precise mechanism and efficacy of this compound in inducing apoptosis in different cell types.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following are general methodologies that can be adapted for its study.

Synthesis of this compound

4.1.1. Synthesis of the Precursor: 4-Nitrobenzylsulfonyl Chloride

A method for the synthesis of the precursor, 4-nitrobenzylsulfonyl chloride, has been described.[7]

-

Reactants: Sodium 4-nitrobenzyl sulfonate, phosphorous pentachloride, toluene, chloroform.

-

Procedure:

-

A suspension of finely ground sodium 4-nitrobenzyl sulfonate in toluene is treated with finely ground phosphorous pentachloride.

-

The mixture is heated to reflux for one hour.

-

After cooling, the volatile materials are removed in vacuo.

-

The residue is dissolved in chloroform and washed with water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-nitrobenzylsulfonyl chloride.

-

4.1.2. General Procedure for the Synthesis of this compound

The final step would likely involve the reaction of 4-nitrobenzylsulfonyl chloride with pyrrolidine in the presence of a base.

-

Reactants: 4-Nitrobenzylsulfonyl chloride, pyrrolidine, a suitable base (e.g., triethylamine or diisopropylethylamine), and a solvent (e.g., dichloromethane).

-

General Procedure:

-

Dissolve pyrrolidine and the base in the chosen solvent.

-

Add a solution of 4-nitrobenzylsulfonyl chloride dropwise to the pyrrolidine solution, typically at a reduced temperature (e.g., 0°C).

-

Allow the reaction to warm to room temperature and stir for a specified time.

-

The reaction mixture would then be worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The final product would be purified, for example, by column chromatography.

-

AP-1 Activity Assay (Luciferase Reporter Assay)

To quantify the effect of this compound on AP-1 activity, a luciferase reporter assay is a standard method.

-

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an AP-1 response element. Activation of the AP-1 pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

-

General Protocol:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293T or HeLa) and transfect them with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Compound Treatment: After transfection, treat the cells with various concentrations of this compound. Include appropriate positive and negative controls.

-

Cell Lysis: After the desired incubation period, lyse the cells using a suitable lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the specific luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to detect and quantify apoptosis.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

General Protocol:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified duration.

-

Cell Harvesting and Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer and add Annexin V-FITC and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered live.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

-

Signaling Pathway Visualization

The following diagram illustrates a generalized AP-1 signaling pathway. The precise point of interaction for this compound within this pathway has not been elucidated and requires further investigation.

Caption: Generalized AP-1 Signaling Pathway and a hypothesized point of modulation.

Conclusion and Future Directions

This compound presents as a promising research tool for the investigation of fundamental cellular processes, particularly those governed by the AP-1 transcription factor. Its potential role in inducing apoptosis warrants further exploration for applications in cancer research and drug development. However, a significant gap exists in the literature regarding its specific quantitative biological activity and detailed mechanisms of action.

Future research should focus on:

-

Determining the IC₅₀ or EC₅₀ values of this compound in various cell lines for AP-1 modulation and apoptosis induction.

-

Elucidating the precise molecular targets and the exact mechanism by which it influences the AP-1 signaling pathway.

-

Conducting comprehensive studies to evaluate its efficacy and safety in preclinical models of diseases such as cancer.

-

Developing and publishing a detailed, validated protocol for its synthesis to ensure reproducibility in research.

By addressing these areas, the scientific community can fully harness the potential of this compound as a valuable chemical probe and a potential lead compound for therapeutic development.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C11H14N2O4S | CID 12099957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. nbinno.com [nbinno.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring linked to a 4-nitrobenzyl group via a sulfonyl bridge. The presence of the pyrrolidine scaffold, a common motif in many biologically active compounds, and the electrophilic nature of the 4-nitrobenzylsulfonyl group suggest its potential for interacting with biological targets. This technical guide provides a comprehensive overview of the available literature on this compound, including its chemical properties, a detailed synthesis protocol, and its putative biological role, with a focus on its potential as a modulator of the Activator Protein-1 (AP-1) signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₄S | PubChem[1] |

| Molecular Weight | 270.31 g/mol | PubChem[1] |

| CAS Number | 340041-91-0 | PubChem[1] |

| IUPAC Name | 1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine | PubChem[1] |

| Synonyms | This compound, N-[(4-Nitrophenyl)-methylsulfonyl]pyryolidine | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Purity | ≥98% | ChemScene |

| Storage | Sealed in dry, 2-8°C | ChemScene |

| Topological Polar Surface Area | 80.52 Ų | ChemScene |

| LogP | 1.5204 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Hydrogen Bond Acceptors | 4 | ChemScene |

| Rotatable Bonds | 4 | ChemScene |

Synthesis

The synthesis of this compound can be achieved through a two-step process. The first step involves the preparation of the key intermediate, (4-nitrophenyl)methanesulfonyl chloride. The second step is the sulfonylation of pyrrolidine with this intermediate.

Experimental Workflow for Synthesis

Detailed Experimental Protocols

Step 1: Synthesis of (4-nitrophenyl)methanesulfonyl chloride

This procedure is adapted from established methods for the synthesis of sulfonyl chlorides from alkyl halides.

-

Materials:

-

4-Nitrobenzyl chloride (or bromide)

-

Thiourea

-

Ethanol

-

Diethyl ether

-

Acetonitrile

-

Water

-

tert-Butyl hypochlorite (t-BuOCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzyl chloride (1 equivalent) and thiourea (1 equivalent) in ethanol.

-

Heat the mixture at reflux for 1-2 hours.

-

After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

-

Wash the resulting residue with diethyl ether to obtain the S-alkyl isothiourea salt as a solid.

-

In a three-necked flask equipped with a thermometer and a dropping funnel, suspend the S-alkyl isothiourea salt in a mixture of acetonitrile and water.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add a solution of tert-butyl hypochlorite (t-BuOCl) in acetonitrile dropwise, maintaining the internal temperature between 0-20°C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add diethyl ether to the residue and wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-nitrophenyl)methanesulfonyl chloride.

-

Step 2: Synthesis of this compound

This procedure is a standard sulfonylation of a secondary amine.

-

Materials:

-

(4-nitrophenyl)methanesulfonyl chloride

-

Pyrrolidine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another inert solvent

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve (4-nitrophenyl)methanesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.

-

Slowly add pyrrolidine (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding 1M hydrochloric acid.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Biological Activity and Signaling Pathways

AP-1 Signaling Pathway

AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections. It plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[3] The dysregulation of the AP-1 pathway is implicated in various diseases, including cancer and inflammatory disorders.

The AP-1 complex is composed of proteins from the Jun, Fos, and ATF (activating transcription factor) families. The activity of AP-1 is primarily regulated by the mitogen-activated protein kinase (MAPK) signaling cascades, including the JNK, ERK, and p38 pathways.[4]

Apoptosis

Apoptosis, or programmed cell death, is a vital process for normal tissue development and homeostasis.[2] The AP-1 transcription factor can have both pro-apoptotic and anti-apoptotic roles depending on the cellular context and the specific composition of the AP-1 dimer.[2] Small molecules that modulate AP-1 activity, such as potentially this compound, are valuable tools for investigating the intricate mechanisms of apoptosis.

Representative Experimental Protocol: AP-1 Luciferase Reporter Assay

To investigate the inhibitory potential of this compound on the AP-1 pathway, a luciferase reporter assay is a standard method. The following is a generalized protocol based on common laboratory practices for this type of assay.[5][6]

-

Objective: To determine if this compound inhibits AP-1 transcriptional activity in a cellular context.

-

Materials:

-

A suitable cell line (e.g., HeLa, HEK293T)

-

AP-1 luciferase reporter plasmid (contains an AP-1 response element driving the expression of the luciferase gene)

-

A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

A known AP-1 activator (e.g., Phorbol 12-myristate 13-acetate, PMA)

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulation: Add the AP-1 activator (e.g., PMA) to the wells to stimulate the AP-1 pathway.

-

Incubation: Incubate the plate for an additional 6-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of AP-1 activity by this compound at each concentration relative to the stimulated control.

-

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that suggest its potential as a biologically active molecule. While direct evidence of its biological activity is limited in the current literature, its structural features and the mention of its use in studying the AP-1 signaling pathway and apoptosis highlight it as a compound of interest for further investigation. The detailed synthetic protocol and the representative biological assay provided in this guide offer a solid foundation for researchers to explore the therapeutic and research potential of this and related sulfonylpyrrolidine derivatives. Further studies are warranted to elucidate its precise mechanism of action and to quantify its biological effects.

References

- 1. This compound | C11H14N2O4S | CID 12099957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of a small-molecule inhibitor that selectively blocks DNA-binding by Trypanosoma brucei replication protein A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Inhibition of Activator Protein 1 Activity and Neoplastic Transformation by Aspirin - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Biological Evaluation of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 1-((4-nitrobenzyl)sulfonyl)pyrrolidine and its derivatives. This class of compounds has garnered interest in medicinal chemistry due to the versatile nature of the pyrrolidine scaffold and the electronic properties conferred by the 4-nitrobenzylsulfonyl group. This document details the synthetic methodologies, summarizes the available quantitative biological data, and elucidates the known mechanisms of action, particularly their influence on cellular signaling pathways. Experimental protocols for key assays and visualizations of workflows and pathways are provided to facilitate further research and development in this area.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets. The incorporation of a sulfonyl group and a 4-nitrobenzyl moiety introduces specific electronic and steric properties that can modulate the biological activity of the parent pyrrolidine. The this compound core has been investigated for its potential in various therapeutic areas, including inflammation and cancer, primarily through its interaction with key enzymes and signaling pathways. This guide aims to consolidate the current knowledge on these derivatives to serve as a valuable resource for researchers in the field.

Synthesis and Characterization

The synthesis of this compound derivatives generally proceeds through a nucleophilic substitution reaction between a substituted benzylsulfonyl chloride and pyrrolidine or a derivative thereof. The 4-nitrobenzylsulfonyl chloride precursor can be synthesized from 4-nitrobenzyl bromide via sulfonylation.

General Synthetic Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

Step 1: Synthesis of 4-Nitrobenzylsulfonyl Chloride

-

To a solution of 4-nitrobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol, add sodium sulfite (1.2 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Treat the resulting crude sodium 4-nitrobenzylsulfonate with a chlorinating agent such as thionyl chloride (2.0 eq) or phosphorus pentachloride (1.5 eq) in an inert solvent like dichloromethane at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding ice-cold water.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitrobenzylsulfonyl chloride.

Step 2: Synthesis of this compound

-

Dissolve pyrrolidine (1.1 eq) and a base such as triethylamine (1.5 eq) in an aprotic solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzylsulfonyl chloride (1.0 eq) in dichloromethane to the cooled pyrrolidine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours, monitoring completion by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the final product.

Synthetic Workflow Diagram

Biological Activity and Quantitative Data

Derivatives of the this compound scaffold have been primarily investigated for their potential as inhibitors of various enzymes and as modulators of inflammatory signaling pathways. While comprehensive quantitative structure-activity relationship (QSAR) data for a series of direct analogs of this compound is limited in the public domain, studies on structurally related compounds provide valuable insights.

Enzyme Inhibition

Pyrrolidine-based sulfonamides have shown inhibitory activity against several classes of enzymes, including Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs).

Table 1: Inhibitory Activity of Selected Pyrrolidine Sulfonamide Derivatives against MMPs

| Compound ID | R-group Modification | Target Enzyme | IC50 (nM) |

| 4a | 4-phenoxybenzenesulfonyl | MMP-2 | 85 |

| 4e | 4-(4-chlorophenoxy)benzenesulfonyl | MMP-2 | 42 |

| 4i | 4-(4-methoxyphenoxy)benzenesulfonyl | MMP-2 | 63 |

| 4a | 4-phenoxybenzenesulfonyl | MMP-9 | 120 |

| 4e | 4-(4-chlorophenoxy)benzenesulfonyl | MMP-9 | 78 |

| 4i | 4-(4-methoxyphenoxy)benzenesulfonyl | MMP-9 | 95 |

Data is representative of structurally related compounds and not direct derivatives of the core topic.

Table 2: Inhibitory Activity of Selected Sulfonamide Derivatives against Carbonic Anhydrases

| Compound ID | Target Enzyme | KI (nM) |

| 5a | hCA II | 5.3 |

| 5c | hCA IX | 4.9 |

| 7a | hCA I | 48.3 |

| 7b | hCA I | 52.6 |

Data is representative of structurally related compounds and not direct derivatives of the core topic.[1]

Modulation of Inflammatory Signaling

Certain nitro-substituted pyrrolidine derivatives have been shown to suppress Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response and inflammation.

Experimental Protocols for Biological Assays

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a fluorogenic substrate assay to determine the inhibitory potency of compounds against MMPs.

-

Reagents and Materials:

-

Recombinant human MMP-2 and MMP-9

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the diluted test compound, and 25 µL of the diluted enzyme solution.

-

Incubate the plate at 37 °C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

-

Immediately measure the fluorescence intensity (e.g., Excitation: 328 nm, Emission: 393 nm) at 1-minute intervals for 30 minutes at 37 °C.

-

Calculate the reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

TLR Signaling Pathway Luciferase Reporter Assay

This protocol is for assessing the effect of compounds on the activation of the NF-κB signaling pathway downstream of a Toll-like receptor.

-

Reagents and Materials:

-

HEK293 cells stably expressing a specific TLR (e.g., TLR4) and an NF-κB-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4)

-

Test compounds dissolved in DMSO

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

-

-

Procedure:

-

Seed the HEK293 reporter cells into a 96-well plate at a density of approximately 35,000 cells per well and incubate for 4-5 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with the appropriate TLR agonist (e.g., LPS at 100 ng/mL) for 5-6 hours. Include unstimulated and vehicle-treated controls.

-

After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature for approximately 15 minutes to allow for cell lysis and luciferase reaction.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary and calculate the percentage of inhibition relative to the agonist-only treated cells.

-

Signaling Pathway Analysis

This compound derivatives are hypothesized to modulate inflammatory responses by interfering with intracellular signaling cascades. A key pathway implicated is the Toll-like Receptor 4 (TLR4) signaling pathway, which, upon activation by lipopolysaccharide (LPS), leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

TLR4 Signaling Pathway Diagram

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. The available data, primarily from related structural classes, suggest that these compounds can effectively inhibit key enzymes such as MMPs and modulate inflammatory signaling pathways like the TLR cascade. The detailed experimental protocols and workflow visualizations provided in this guide are intended to equip researchers with the necessary tools to further explore the therapeutic potential of this compound class. Future work should focus on generating a comprehensive SAR dataset for a series of direct this compound analogs to refine their potency and selectivity for specific biological targets.

References

In-Depth Technical Guide: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. Due to the limited availability of public domain experimental data, this guide outlines a plausible synthetic protocol based on established chemical principles and provides a framework for its characterization.

Spectroscopic Data

As of the latest literature search, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not publicly available. Researchers are advised to perform full spectroscopic characterization upon synthesis to confirm the structure and purity of the compound.

Experimental Protocols

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 4-nitrobenzylsulfonyl chloride and pyrrolidine. The following protocol is a generalized procedure based on standard methods for the synthesis of sulfonamides.

Synthesis of this compound

Materials:

-

4-Nitrobenzylsulfonyl chloride

-

Pyrrolidine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: To the stirred solution, add triethylamine (1.1-1.2 equivalents). Cool the mixture to 0 °C using an ice bath.

-

Addition of Pyrrolidine: Slowly add pyrrolidine (1.0-1.1 equivalents) dropwise to the cooled reaction mixture. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-nitrobenzylsulfonyl chloride) is consumed.

-

Work-up:

-

Quench the reaction by adding 1M HCl to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure product.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

In-depth NMR Analysis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the compound 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. Due to the absence of experimentally acquired spectra in publicly available literature, this guide utilizes predicted ¹H and ¹³C NMR data to serve as a reference for researchers working with this molecule or structurally similar compounds. The methodologies and workflows presented herein are based on established NMR principles and common laboratory practices.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational algorithms that analyze the molecule's structure to estimate chemical shifts and coupling constants. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.25 | d | 2H | 8.5 | H-3', H-5' |

| 7.55 | d | 2H | 8.5 | H-2', H-6' |

| 4.40 | s | 2H | - | H-7 |

| 3.30 | t | 4H | 6.5 | H-2, H-5 |

| 1.90 | m | 4H | 6.5 | H-3, H-4 |

d: doublet, s: singlet, t: triplet, m: multiplet

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 148.0 | C-4' |

| 142.5 | C-1' |

| 130.0 | C-2', C-6' |

| 124.0 | C-3', C-5' |

| 58.0 | C-7 |

| 48.0 | C-2, C-5 |

| 25.0 | C-3, C-4 |

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Add a small amount of TMS to the NMR tube.

-

Filtration: To ensure a homogeneous solution and remove any particulate matter that could affect the magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of 0-12 ppm is typically sufficient.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of 0-200 ppm is standard for most organic molecules.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak. For ¹H NMR, also determine the multiplicity and measure the coupling constants (J-values) in Hertz.

Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis and the structural assignment of this compound.

An In-depth Technical Guide to the Mass Spectrometry of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

This guide provides a comprehensive overview of the mass spectrometric analysis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine, a sulfonamide derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the structural characterization and analytical methodology for this compound and its analogs.

Introduction

This compound is a small organic molecule containing a sulfonamide linkage, a class of compounds of significant interest in medicinal chemistry. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of such compounds. This document outlines the expected mass spectrometric behavior, fragmentation patterns, and a detailed experimental protocol for the analysis of this compound using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Molecular Profile

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₄S | [1][2] |

| Molecular Weight | 270.31 g/mol | [1][2] |

| Exact Mass | 270.0674 g/mol | [1] |

| IUPAC Name | 1-[[(4-nitrophenyl)methyl]sulfonyl]pyrrolidine | [1] |

Predicted Mass Spectrometry Data

Based on the general behavior of sulfonamides in electrospray ionization mass spectrometry, this compound is expected to readily form a protonated molecule, [M+H]⁺, under positive ion ESI conditions.[3] Fragmentation of this precursor ion via collision-induced dissociation (CID) in an MS/MS experiment would likely lead to characteristic product ions. While specific experimental data for this exact molecule is not publicly available, a plausible fragmentation pathway can be proposed based on established fragmentation mechanisms of similar sulfonamides.[4]

Table 1: Predicted m/z Values for Precursor and Major Product Ions

| Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | Protonated this compound | 271.0752 |

| Fragment 1 | Pyrrolidinium ion | 72.0813 |

| Fragment 2 | 4-Nitrobenzyl cation | 136.0453 |

| Fragment 3 | [M+H - SO₂]⁺ | 207.0875 |

| Fragment 4 | [M+H - C₄H₈N]⁺ | 200.0120 |

| Fragment 5 | [SO₂C₄H₈N]⁺ | 134.0327 |

Note: The predicted m/z values are calculated based on the elemental composition of the proposed fragments and represent the monoisotopic masses.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule of this compound is anticipated to occur at the labile S-N and S-C bonds. The following diagram illustrates the proposed fragmentation pathway.

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Protocols

The following protocols are generalized for the analysis of small molecules like this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.[7]

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

-

Column: A C18 reversed-phase column is typically suitable for the separation of sulfonamides.[3]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate the column.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode:

-

Full Scan (MS1): To identify the m/z of the protonated molecule ([M+H]⁺).

-

Product Ion Scan (MS/MS): To generate fragment ions from the selected precursor ion ([M+H]⁺).

-

-

Key Parameters (to be optimized):

-

Capillary Voltage: Typically 3-5 kV.

-

Cone Voltage/Fragmentor Voltage: This can be varied to induce in-source fragmentation.[8]

-

Collision Energy (for MS/MS): A range of collision energies should be tested to obtain optimal fragmentation.

-

Gas Flow Rates (Nebulizer, Drying Gas): Optimize for best signal intensity and stability.

-

Source Temperature: Typically 100-150 °C.

-

Drying Gas Temperature: Typically 250-400 °C.

-

Experimental Workflow

The overall workflow for the mass spectrometric analysis is depicted in the following diagram.

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a detailed protocol for its analysis. While the fragmentation pathway is theoretical, it is based on the well-established principles of sulfonamide mass spectrometry. The provided experimental methodologies offer a robust starting point for researchers to develop and validate specific analytical methods for this compound and its related analogs, which is crucial for its potential development as a therapeutic agent.

References

- 1. This compound | C11H14N2O4S | CID 12099957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. hpst.cz [hpst.cz]

- 6. m.youtube.com [m.youtube.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS) | Semantic Scholar [semanticscholar.org]

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine solubility in organic solvents

An In-depth Technical Guide on the Solubility of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key consideration for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this compound in various organic solvents is crucial for its purification, formulation, and application in subsequent chemical reactions.

Solubility Data

The solubility of a compound is dependent on various factors, including the chemical nature of the solute and solvent, temperature, and pressure. A general principle is that "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. This compound possesses both polar (nitrosulfonyl group) and nonpolar (benzyl and pyrrolidine rings) characteristics, suggesting its solubility will vary across a range of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Higher | The polar nature of these solvents can interact favorably with the polar nitrosulfonyl group of the solute. |

| Polar Protic | Methanol, Ethanol | Moderate | The hydrogen bonding capability of these solvents may have a mixed effect on the solubility of the non-protic solute. |

| Nonpolar | Hexane, Toluene | Lower | The nonpolar nature of these solvents is less likely to effectively solvate the polar regions of the molecule. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity that may offer a balance for solvating both the polar and nonpolar parts of the molecule. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following details a common method for determining the solubility of a solid organic compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. This ensures that a saturated solution is formed in equilibrium with the excess solid.

-

Equilibration: The vials are placed in a thermostatically controlled shaker and agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are centrifuged to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A precise aliquot of the clear supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Calculation: The solubility is calculated from the concentration of the compound in the saturated solution and is typically expressed in units of mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid organic compound.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound's solubility influences its biological activity is critical. While specific signaling pathways involving this compound are not defined without further biological studies, a general logical relationship between its physicochemical properties and biological effect can be visualized.

Caption: Logical relationship between solubility and biological response.

In-Depth Technical Guide: Stability and Storage of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a chemical compound with potential applications in pharmaceutical research and development. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and performance in experimental settings. This technical guide provides a comprehensive overview of the known and anticipated stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its synthesis and stability assessment. While specific stability studies on this exact molecule are limited in publicly available literature, this guide draws upon established knowledge of its constituent chemical moieties—the sulfonamide and nitrobenzyl groups—to provide a robust framework for its handling and evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 340041-91-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄N₂O₄S | [1][2] |

| Molecular Weight | 270.31 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Purity | Typically ≥98% from commercial suppliers | [2] |

| Storage Temperature | 2-8°C | [2][3] |

| Storage Conditions | Sealed, in a dry environment | [2] |

Stability Profile

The stability of this compound is influenced by the chemical reactivity of its sulfonamide and 4-nitrobenzyl functional groups. The following sections outline the expected stability challenges based on the known behavior of these moieties.

Hydrolytic Stability

The sulfonamide group can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the sulfur-nitrogen bond. While many sulfonamides are relatively stable under neutral pH, their degradation can be accelerated at pH extremes. Forced degradation studies are essential to determine the rate and extent of hydrolysis under various pH conditions.[4][5][6]

Photostability

The presence of the 4-nitrobenzyl group suggests a potential for photolytic degradation. Nitroaromatic compounds are known to be photoreactive and can undergo complex degradation pathways upon exposure to light, particularly UV radiation. Photostability testing is crucial to assess the compound's sensitivity to light and to determine if light-protective storage and handling are required.[7][8][9][10][11]

Thermal Stability

While specific data is unavailable for this compound, thermal degradation studies on related sulfonamides indicate that they can be susceptible to decomposition at elevated temperatures. Forced degradation studies involving exposure to dry heat can help to identify potential thermal degradation products and establish safe handling temperatures.

Oxidative Stability

The potential for oxidative degradation should also be considered. Exposure to oxidizing agents or conditions that promote oxidation could lead to the formation of impurities.

Recommended Storage Conditions